molecular formula C17H26N2O2 B12696695 5-Amino-N-butyl-2-(cyclohexyloxy)benzamide CAS No. 400039-34-1

5-Amino-N-butyl-2-(cyclohexyloxy)benzamide

Katalognummer: B12696695
CAS-Nummer: 400039-34-1
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HIGOJFDFYDSIAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is a synthetic organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly for their roles as enzyme inhibitors and therapeutic agents. This compound has garnered interest due to its potential pharmacological properties and its role in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-2-(cyclohexyloxy)benzamide typically involves the condensation of a substituted benzoic acid with an amine derivative. One common method involves the use of 2-(cyclohexyloxy)benzoic acid and butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-butyl-2-(cyclohexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Amines and alcohols.

    Substitution: Halogenated benzamides.

Wissenschaftliche Forschungsanwendungen

5-Amino-N-butyl-2-(cyclohexyloxy)benzamide has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily by inhibiting specific enzymes. For instance, it has been shown to inhibit the Na+/Ca2+ exchanger (NCX3) isoform, which plays a crucial role in regulating intracellular calcium levels. By inhibiting NCX3, the compound can modulate calcium homeostasis, which is vital in various physiological and pathological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-N-butyl-2-(cyclohexyloxy)benzamide is unique due to its specific inhibition of the NCX3 isoform, which distinguishes it from other benzamide derivatives that may target different enzymes or pathways. This specificity makes it a valuable tool in studying calcium homeostasis and related disorders .

Eigenschaften

CAS-Nummer

400039-34-1

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

5-amino-N-butyl-2-cyclohexyloxybenzamide

InChI

InChI=1S/C17H26N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h9-10,12,14H,2-8,11,18H2,1H3,(H,19,20)

InChI-Schlüssel

HIGOJFDFYDSIAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)C1=C(C=CC(=C1)N)OC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.